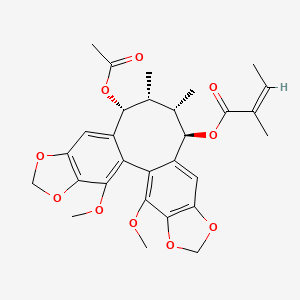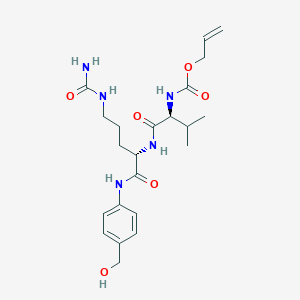
Alloc-val-cit-pab-OH
Overview
Description
Alloc-val-cit-pab-OH, also known as N-(allyloxycarbonyl)-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide, is a synthetic compound used primarily in the field of bioconjugation. It is a cleavable linker often employed in the construction of antibody-drug conjugates (ADCs). These linkers are designed to be stable in the bloodstream but cleavable within the target cells, ensuring the release of the drug payload specifically at the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alloc-val-cit-pab-OH is synthesized through a multi-step process involving the protection and deprotection of functional groups, peptide coupling reactions, and purification steps. The synthesis typically starts with the protection of the amino group of L-valine using an allyloxycarbonyl (Alloc) group. This is followed by the coupling of the protected valine with citrulline and p-aminobenzyl alcohol (PAB) under specific reaction conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents, stringent reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Alloc-val-cit-pab-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and PAB.
Oxidation and Reduction: The hydroxymethyl group in the PAB moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional moieties under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-valine, citrulline, and p-aminobenzyl alcohol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Methyl derivatives of the hydroxymethyl group.
Scientific Research Applications
Alloc-val-cit-pab-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the compound acts as a linker between the antibody and the cytotoxic drug. The linker ensures that the drug is released only within the target cells, minimizing systemic toxicity. Additionally, this compound is used in the study of enzyme-substrate interactions, drug delivery systems, and the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Alloc-val-cit-pab-OH involves its cleavage by specific enzymes within the target cells. The valine-citrulline (val-cit) dipeptide motif is designed to be a substrate for cathepsin B and related enzymes found in lysosomes. Upon internalization of the ADC into the target cell, the linker is cleaved by these enzymes, releasing the cytotoxic drug. This targeted release mechanism ensures that the drug exerts its effects specifically within the cancer cells, reducing off-target effects and improving therapeutic efficacy.
Comparison with Similar Compounds
Alloc-val-cit-pab-OH is unique due to its specific cleavage by lysosomal enzymes, making it highly effective in targeted drug delivery systems. Similar compounds include:
Val-cit-PAB-OH: A similar linker used in ADCs, but without the allyloxycarbonyl protective group.
Fmoc-Val-Cit-OH: Another variant used in peptide synthesis with a different protective group.
Boc-Val-Cit-OH: A variant with a tert-butyloxycarbonyl protective group.
These compounds share similar applications in bioconjugation and targeted drug delivery but differ in their protective groups and specific cleavage mechanisms.
Properties
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAGKMZHEWMVCC-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
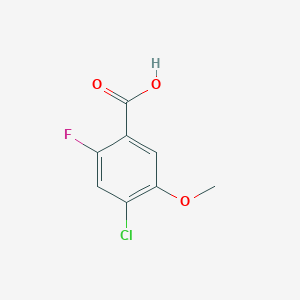

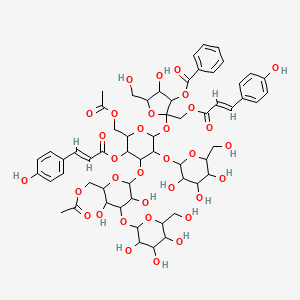


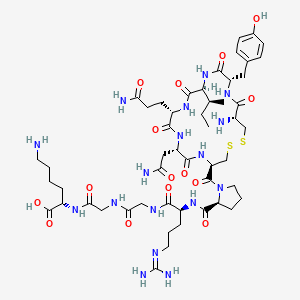


![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)
![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)
